molecular formula C18H18N4O2S B6003012 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No.: B6003012
M. Wt: 354.4 g/mol
InChI Key: POGYFMLQCWBNOI-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as DMFU, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DMFU belongs to the class of thiadiazole derivatives and has shown promising results in various scientific research applications.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is its broad-spectrum anticancer activity, as it has been shown to inhibit the growth of various cancer cell lines. This compound also has potential as a therapeutic agent for other diseases, such as inflammation and diabetes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the development of new formulations of this compound to improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and other diseases.

Synthesis Methods

N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea can be synthesized through a multistep process starting from 3,4-dimethylbenzylamine. The first step involves the reaction of 3,4-dimethylbenzylamine with thionyl chloride to form 3,4-dimethylphenyl isothiocyanate. The isothiocyanate is then reacted with hydrazine hydrate to form 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole amine is reacted with 3-methoxyphenyl isocyanate to form this compound.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory, antidiabetic, and antiviral activities.

Properties

IUPAC Name

1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-7-8-13(9-12(11)2)16-21-22-18(25-16)20-17(23)19-14-5-4-6-15(10-14)24-3/h4-10H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYFMLQCWBNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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